N-[2-(morpholin-4-yl)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(morpholin-4-yl)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a morpholine ring, a phenylethyl group, a thiophene ring, and an oxazole ring
Preparation Methods
The synthesis of N-[2-(morpholin-4-yl)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the morpholine derivative, followed by the introduction of the phenylethyl group. The thiophene ring is then incorporated, and finally, the oxazole ring is formed through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
N-[2-(morpholin-4-yl)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: The formation of the oxazole ring itself is a cyclization reaction, which can be catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Research: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The morpholine ring and phenylethyl group may facilitate binding to receptors or enzymes, while the thiophene and oxazole rings contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-[2-(morpholin-4-yl)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can be compared with similar compounds such as:
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also features a morpholine ring and is studied for its herbicidal activity.
Spiropyrazoline Benzoates: These compounds are synthesized through Boulton-Katritzky rearrangement and have antitubercular properties.
The uniqueness of this compound lies in its combination of structural elements, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C20H21N3O3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-yl-2-phenylethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c24-20(16-13-18(26-22-16)19-7-4-12-27-19)21-14-17(15-5-2-1-3-6-15)23-8-10-25-11-9-23/h1-7,12-13,17H,8-11,14H2,(H,21,24) |
InChI Key |
NNNDTHUWWWHLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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